6-Methylidene-3,1-benzoxazine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5NO3 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
6-methylidene-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H5NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H2 |
InChI Key |
IQXZIETUCAEVGN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=O)OC(=O)C2=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Benzoxazine 2,4 Diones
Ring Opening and Ring Closure Pathways of the Oxazine (B8389632) Ring
The chemistry of 3,1-benzoxazine-2,4-diones is characterized by the facile opening of the oxazine ring upon reaction with nucleophiles. This reactivity stems from the two electrophilic carbonyl carbons (C2 and C4) and the stability of the resulting anthranilate derivatives.
Ring Opening Pathways: The most common transformation is the nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl groups, leading to the cleavage of the C(4)-O or C(2)-O bond.
Hydrolysis and Alcoholysis: In the presence of water, isatoic anhydride (B1165640) hydrolyzes to yield anthranilic acid and carbon dioxide. wikipedia.org Similarly, reaction with alcohols (alcoholysis), often in the presence of a base, results in the formation of the corresponding anthranilate esters with the release of carbon dioxide. wikipedia.orgsciencemadness.org
Aminolysis: The reaction with amines is a cornerstone of isatoic anhydride chemistry. Primary and secondary amines readily attack the C4 carbonyl, leading to the formation of N-substituted 2-aminobenzamides. This reaction is a key step in the synthesis of various quinazolinones. wikipedia.org
Carbanion Attack: Strong carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, also induce ring-opening, typically leading to the formation of 3-substituted 4-hydroxyquinolin-2(1H)-ones. wikipedia.org
The general mechanism involves the initial attack of the nucleophile on the C4 carbonyl, forming a tetrahedral intermediate. Subsequent ring-opening and decarboxylation drive the reaction to completion.
Ring Closure Pathways: The formation, or ring closure, of the 3,1-benzoxazine-2,4-dione system is most commonly achieved by reacting anthranilic acid with phosgene (B1210022) or its equivalents, such as ethyl chloroformate. orgsyn.org This process involves the formation of an intermediate N-carboxy-anthranilic acid which then undergoes intramolecular cyclization to form the anhydride ring. nih.gov
Table 1: Ring-Opening Reactions of Isatoic Anhydride with Various Nucleophiles
| Nucleophile (Nu-H) | Reagent Example | Resulting Product Class |
|---|---|---|
| Water | H₂O / acid or base | Anthranilic Acid |
| Alcohol | Methanol (CH₃OH) | Methyl Anthranilate |
| Amine | Aniline (C₆H₅NH₂) | 2-Amino-N-phenylbenzamide |
| Azide | Sodium Azide (NaN₃) | Benzimidazolone |
| Carbanion | Diethyl Malonate | 4-Hydroxyquinolin-2(1H)-one derivative |
Nucleophilic and Electrophilic Reactivity of the Benzoxazine-2,4-dione System
The electronic structure of 3,1-benzoxazine-2,4-dione dictates its reactivity towards both nucleophiles and electrophiles.
Nucleophilic Reactivity: The primary sites for nucleophilic attack are the two carbonyl carbons, C2 and C4. Due to the cyclic anhydride nature, these positions are highly electrophilic. Attack at C4 is generally favored and leads to derivatives of anthranilic acid, as detailed in the ring-opening section. acs.org The nitrogen atom, once deprotonated, can also act as a nucleophile in alkylation and acylation reactions (see section 3.4.1).
Electrophilic Reactivity: The benzene (B151609) ring of the benzoxazine-2,4-dione system can undergo electrophilic aromatic substitution. However, the anhydride moiety is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophiles. byjus.com Consequently, these reactions require harsh conditions, and substitution typically occurs at the positions meta to the electron-withdrawing groups. For unsubstituted isatoic anhydride, this would be the C5 and C7 positions.
Rearrangement Reactions and Tautomeric Considerations
Significant molecular rearrangements involving the core heterocyclic structure of 3,1-benzoxazine-2,4-diones are not a commonly reported feature in chemical literature. The stability of the N-carboxyanhydride of anthranilic acid generally leads to predictable ring-opening reactions rather than complex rearrangements seen in other heterocyclic systems like triazinones or benzothiadiazines. wikipedia.org
Similarly, tautomerism is not a significant aspect of the 3,1-benzoxazine-2,4-dione system. nih.govrsc.org The structure exists predominantly in the dione (B5365651) form. While the N-H proton can be considered to participate in a trivial amide-imidic acid tautomerism, the equilibrium lies overwhelmingly towards the amide form. The absence of an alpha-carbon adjacent to a carbonyl within the heterocyclic ring precludes the common keto-enol tautomerism.
Derivatization and Functionalization Strategies
The nitrogen atom at the N3 position can be readily functionalized. Deprotonation of the N-H group with a suitable base (e.g., sodium hydride or potassium tert-butoxide) generates an anionic nitrogen nucleophile. wikipedia.orgresearchgate.net This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted 3,1-benzoxazine-2,4-diones. This strategy is a primary method for introducing diversity at the N3 position, which is crucial for modulating the biological activity of resulting compounds.
Table 2: Examples of N-Alkylation of Isatoic Anhydride
| Base | Alkylating Agent | Product |
|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 3-Methyl-3,1-benzoxazine-2,4-dione |
| Potassium Carbonate (K₂CO₃) | Benzyl (B1604629) Bromide (BnBr) | 3-Benzyl-3,1-benzoxazine-2,4-dione |
| Sodium Hydroxide (NaOH) | Diethylaminoethyl chloride | 3-[2-(Diethylamino)ethyl]-2H-1,3-benzoxazine-2,4(3H)-dione |
A synthetically valuable reaction of 3,1-benzoxazine-2,4-diones is their condensation with active methylene compounds. These reactions provide a direct route to 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are important scaffolds in medicinal chemistry. The reaction is typically carried out under basic conditions, where a carbanion is generated from the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile). wikipedia.org
The proposed mechanism involves the nucleophilic attack of the carbanion on the C4 carbonyl of the isatoic anhydride, leading to a ring-opened intermediate. This intermediate then undergoes an intramolecular cyclization via attack of the nitrogen anion onto one of the ester or nitrile groups, followed by elimination, to form the quinolinone ring system. orgsyn.org
Cascade and Tandem Reactions for Complex Molecule Synthesis
Isatoic anhydride is an effective building block in cascade and tandem reactions, enabling the efficient construction of complex heterocyclic structures in a single pot. A prominent example is the three-component reaction between an isatoic anhydride, a primary amine, and an aldehyde.
In this type of cascade, the amine first reacts with the isatoic anhydride to cause ring-opening, forming a 2-aminobenzamide (B116534) intermediate. Simultaneously, the amine can condense with the aldehyde to form an imine. The 2-aminobenzamide then reacts with the in-situ generated imine (or the remaining aldehyde) in a cyclocondensation reaction to yield a 2,3-disubstituted quinazolin-4(3H)-one. These multicomponent reactions are highly atom-economical and provide rapid access to libraries of quinazolinone derivatives.
Formation of Fused Heterocyclic and Polyheterocyclic Systems Derived from Benzoxazines
The synthesis of complex molecular architectures from readily accessible building blocks is a cornerstone of modern organic chemistry. The 6-Methylidene-3,1-benzoxazine-2,4-dione scaffold represents a valuable precursor for the construction of intricate fused heterocyclic and polyheterocyclic systems. The presence of an exocyclic C=C double bond (the methylidene group) attached to the benzoxazine (B1645224) core provides a reactive handle for a variety of chemical transformations, most notably cycloaddition reactions.
The electron-withdrawing nature of the adjacent benzoxazine-2,4-dione ring system activates the methylidene group, rendering it an effective dienophile for [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. libretexts.org This powerful ring-forming strategy allows for the one-step construction of a new six-membered ring fused in a spirocyclic fashion to the benzoxazine framework.
Drawing parallels with the well-documented reactivity of analogous 5-methylidene-hydantoins, it is established that such activated exocyclic alkenes readily engage with a variety of 1,3-dienes to produce spiro-compounds. mdpi.com The reactions of this compound are expected to proceed with high regio- and stereoselectivity, yielding complex polyheterocyclic structures. mdpi.com
[4+2] Cycloaddition Reactions
The reaction of this compound with various cyclic and acyclic dienes is a primary method for generating fused systems. The general transformation involves the reaction of the methylidene group (the 2π component) with a 4π component (the diene) to form a spiro-cyclohexene derivative.
For instance, reaction with a highly reactive cyclic diene like cyclopentadiene is anticipated to proceed efficiently upon heating, leading to the formation of a spiro-norbornene derivative. mdpi.com With less reactive dienes, such as 1,3-cyclohexadiene or acyclic dienes like isoprene and 2,3-dimethylbutadiene , catalysis by a Lewis acid may be required to facilitate the cycloaddition. mdpi.com
The stereochemical outcome of the reaction with cyclic dienes is typically controlled to favor the formation of the exo-isomer, which is the less sterically hindered product. mdpi.com In reactions with unsymmetrical dienes like isoprene, the cycloaddition is expected to be regioselective, favoring the formation of the sterically less hindered product. mdpi.com
The table below outlines the expected products from the Diels-Alder reaction of this compound with various dienes, based on established reactivity patterns of similar compounds. mdpi.com
| Diene | Reaction Conditions | Expected Spiro-Fused Product |
| Cyclopentadiene | Heating (e.g., refluxing chloroform) | Spiro[benzoxazine-6,2'-norbornene] derivative |
| 1,3-Cyclohexadiene | Lewis Acid Catalysis (e.g., ZnI₂) | Spiro[benzoxazine-6,2'-bicyclo[2.2.2]octene] derivative |
| 2,3-Dimethylbutadiene | Lewis Acid Catalysis | Spiro[benzoxazine-6,1'-(4',5'-dimethylcyclohex-3'-ene)] derivative |
| Isoprene | Lewis Acid Catalysis | Spiro[benzoxazine-6,1'-(4'-methylcyclohex-3'-ene)] derivative (major regioisomer) |
These cycloaddition strategies provide a modular and efficient route to novel polyheterocyclic scaffolds. The resulting spiro-fused products incorporate the rigid benzoxazine-2,4-dione moiety with a carbocyclic ring system, creating three-dimensional structures of potential interest in materials science and medicinal chemistry. Further functionalization of the newly formed ring or the benzoxazine core could lead to a diverse library of complex molecules derived from the versatile this compound starting material.
Advanced Spectroscopic and Structural Characterization of Benzoxazine 2,4 Diones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)
No published ¹H, ¹³C, or 2D NMR data specifically for 6-Methylidene-3,1-benzoxazine-2,4-dione are available.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
No crystallographic data or .cif files for this compound have been deposited in crystallographic databases.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
No specific mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound are documented.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
No specific FT-IR spectra for this compound, detailing the characteristic vibrational frequencies for its functional groups, are available in the literature.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Analysis (if applicable)
The molecule is not chiral, therefore this section is not applicable.
Computational and Theoretical Investigations of Benzoxazine 2,4 Diones
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and reactivity of benzoxazine-2,4-diones. These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding the chemical behavior of these molecules.
Detailed Research Findings: DFT studies on benzoxazole (B165842) derivatives, a related class of compounds, have been used to calculate structural parameters and vibrational spectra, showing good agreement with experimental data. researchgate.net For benzoxazine (B1645224) derivatives, DFT calculations have been employed to analyze intermolecular interactions and their energetics. researchgate.netconicet.gov.ar The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and a greater propensity for electronic transitions. researchgate.net
Reactivity descriptors derived from DFT, such as ionization energy, electron affinity, global hardness, and electrophilicity, can predict the most likely sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For instance, in studies of related heterocyclic systems, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for intermolecular interactions. researchgate.net In the case of 6-Methylidene-3,1-benzoxazine-2,4-dione, the exocyclic methylene (B1212753) group would be expected to significantly influence the electronic properties and reactivity of the benzene (B151609) ring portion of the molecule. DFT calculations on substituted benzoxazines have been used to develop quantitative structure-property relationship (QSPR) models to predict properties like electrochemical half-wave potentials, which are related to their biological activity. nih.gov
Table 1: Calculated Electronic Properties of a Representative Benzoxazine Derivative using DFT
This table presents typical electronic parameters calculated for benzoxazine-related structures using DFT methods, which are crucial for predicting their chemical reactivity and stability. researchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 eV | Relates to molecular stability and reactivity. researchgate.net |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added. |
| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.15 eV | Measures the power to attract electrons. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For benzoxazine-2,4-diones, MD simulations provide crucial insights into their conformational flexibility, stability, and how they interact with other molecules, such as solvents or biological targets. nih.govmdpi.com
For benzoxazine derivatives with potential therapeutic applications, MD simulations are used to study the stability of the ligand-protein complex. For example, in the study of benzoxazine derivatives as potential inhibitors for Alzheimer's disease, MD simulations showed that the ligand-enzyme complex remained stable throughout the simulation, indicating a strong and favorable binding interaction. nih.gov Similarly, MD simulations of polybenzoxazine networks, which are polymers derived from benzoxazine monomers, help in understanding their thermomechanical properties by modeling the system at an atomic level. mapyourshow.com These simulations can corroborate experimental data and provide a deeper understanding of material properties like the glass transition temperature. mapyourshow.com
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving benzoxazine-2,4-diones. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction mechanism.
Detailed Research Findings: The synthesis of benzoxazine-2,4-diones can be achieved through various routes, and computational studies help to understand the underlying mechanisms. For example, DFT calculations have been used to suggest that the energy barriers for the formation of novel benzothiazole (B30560) and benzoxazinone (B8607429) structures can be overcome by utilizing the energy from an exothermic reaction, leading to a thermodynamically favorable process. nih.gov The synthesis of 1H-benzo[d] nih.govresearchgate.netoxazine-2,4-diones from 2-aminobenzoic acids involves cyclization steps where computational modeling can identify the key transition states and intermediates. researchgate.net
In one synthetic approach, the reaction of Schiff bases with triphosgene (B27547) can selectively yield either 1,3-benzoxazine-2,4-diones or 4-methylene-1,3-benzoxazine-2-ones, depending on the electronic nature of the substituents on the Schiff base. orientjchem.org Computational elucidation of this reaction mechanism would involve modeling the nucleophilic attack and subsequent cyclization and elimination steps, calculating the activation energies for the competing pathways to explain the observed selectivity. For the 6-methylidene variant, theoretical studies would be essential to predict how the exocyclic double bond influences the regioselectivity and feasibility of various synthetic transformations.
In Silico Structure-Activity Relationship (SAR) Modeling for Biological Applications
In silico Structure-Activity Relationship (SAR) modeling is a key computational strategy in drug discovery for identifying and optimizing compounds with potential therapeutic effects. winona.edu This approach is widely applied to benzoxazine derivatives to explore their diverse biological activities. nih.gov
Detailed Research Findings: Benzoxazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov In silico methods like molecular docking are used to predict how these compounds bind to specific biological targets. nih.govnih.gov Molecular docking studies have suggested that the antibacterial activity of some benzoxazole derivatives can be linked to the inhibition of DNA gyrase. nih.gov For benzoxazine derivatives targeting Alzheimer's disease, docking analyses identified critical interactions with amino acid residues in the active site of the acetylcholinesterase enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzoxazine derivatives, QSAR models have been developed to predict their electro-oxidation behavior, which is relevant to their biotransformation and drug properties. nih.gov These models use molecular descriptors calculated from the chemical structure to predict activity, thereby guiding the synthesis of more potent compounds. nih.govmdpi.com For this compound, SAR studies would focus on how modifications to the methylidene group or other positions on the benzoxazine scaffold affect its interaction with a given biological target.
Table 2: Examples of In Silico SAR Studies on Benzoxazine Derivatives
This table summarizes various in silico studies performed on benzoxazine derivatives to investigate their potential biological applications.
| Biological Target/Application | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Acetylcholinesterase (Alzheimer's Disease) | Molecular Docking, MD Simulation | Identified compounds forming stable complexes with the enzyme's active site. | nih.gov |
| DNA Gyrase (Antimicrobial) | Molecular Docking | Linked antibacterial activity to the inhibition of DNA gyrase. | nih.gov |
| Human Neutrophil Elastase (Anti-inflammatory) | Conformational Analysis, Molecular Docking | Developed a binding model for benzoxazinone inhibitors. | nih.gov |
| α-Amylase & α-Glucosidase (Antidiabetic) | Molecular Docking | Showed high binding affinity of synthesized compounds to key diabetic enzymes. | nih.gov |
| Antifungal Activity | QSAR, DFT | Demonstrated that electron-withdrawing groups and molecular shape are important for activity. | mdpi.com |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, especially DFT, are highly effective in predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. mcmaster.ca These predictions are invaluable for confirming the structure of newly synthesized compounds like this compound.
Detailed Research Findings: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can be performed and compared with experimental data to validate a proposed structure. uncw.edugithub.io The process often involves a conformational search to identify the most stable conformers of the molecule, followed by NMR calculations for each conformer. nih.govuncw.edu The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. uncw.edu For benzoxazine monomers and polymers, a combination of advanced solid-state NMR experiments and DFT-based calculations of chemical shifts has been used to elucidate their structure, including the presence of specific hydrogen bonds. mcmaster.ca
Similarly, IR vibrational frequencies can be computed. The calculated frequencies and their intensities can be compared with an experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. acs.orgmdpi.com For example, the characteristic C–O–C stretching vibrations of the oxazine (B8389632) ring in benzoxazine monomers are identifiable in both experimental and computed spectra. acs.orgmdpi.com The synthesis of 1,3-benzoxazine-2,4-dione derivatives has been confirmed by the presence of two distinct carbonyl carbon signals in the ¹³C NMR spectrum, a feature that can be accurately predicted by computational methods. orientjchem.org
Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for a Benzoxazine-2,4-dione Derivative
This table shows representative experimental ¹³C NMR data for a 1,3-benzoxazine-2,4-dione derivative and highlights the carbonyl signals that are key for structural confirmation and can be predicted computationally. orientjchem.org
| Carbon Atom | Experimental Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-2 (Carbonyl) | 152.7 | Carbonyl group in the oxazine ring. |
| C-4 (Carbonyl) | 160.6 | Carbonyl group in the oxazine ring. |
| Aromatic C | 114.3 | Aromatic ring carbon. |
| Aromatic C | 116.5 | Aromatic ring carbon. |
| Aromatic C | 125.4 | Aromatic ring carbon. |
| Aromatic C | 128.2 | Aromatic ring carbon. |
| Aromatic C | 136.0 | Aromatic ring carbon. |
| Aromatic C (C-N) | 148.2 | Aromatic ring carbon attached to nitrogen. |
Biological Activity and Mechanistic Insights of Benzoxazine 2,4 Dione Derivatives Non Clinical Focus
In Vitro Antimicrobial Activity
The benzoxazine (B1645224) nucleus is a key component in compounds exhibiting significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and mycobacteria. ekb.eg
Benzoxazine derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. A series of newly synthesized benzoxazine-6-sulfonamide derivatives showed inhibitory effects against both bacterial types, with minimum inhibitory concentrations (MIC) recorded at 31.25 and 62.5 μg/mL. nih.gov In another study, 6,8-diiodo-3-(substituted phenyl)-3,4-dihydro-2H-benz-[e]- nih.govijcce.ac.ir-oxazine derivatives were screened for activity against plant and human pathogens, including Escherichia coli and Bacillus subtilis. researchgate.net
Similarly, research into related benzoxazole (B165842) structures has yielded potent antibacterial agents. One benzoxazole derivative, compound 47, which is substituted at position 2 with a 4-(piperidinethoxy)phenyl unit, displayed marked activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com Another series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives exerted a broad spectrum of activity, with compound 2b being the most active derivative against all tested bacteria, showing MIC values from 0.098 to 0.78 μg/mL. nih.gov
Table 1: In Vitro Antibacterial Activity of Benzoxazine and Related Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Measurement | Source(s) |
|---|---|---|---|
| Benzoxazine-6-sulfonamides | Gram-positive & Gram-negative bacteria | MIC: 31.25 - 62.5 μg/mL | nih.gov |
| 6,8-Diiodo-3-(substituted phenyl)-3,4-dihydro-2H-benz-[e]- nih.govijcce.ac.ir-oxazines | Escherichia coli, Bacillus subtilis | Zone of inhibition measured | researchgate.net |
| Benzoxazole derivative 47 | Pseudomonas aeruginosa | MIC: 0.25 μg/mL | mdpi.com |
| Benzoxazole derivative 47 | Enterococcus faecalis | MIC: 0.5 μg/mL | mdpi.com |
| Benzoxazole derivative 2b | Various bacteria | MIC: 0.098 - 0.78 μg/mL | nih.gov |
The benzoxazine scaffold is a promising framework for the development of novel antifungal agents. frontiersin.org A study of 81 different 3-phenyl-2H-benzoxazine-2,4(3H)-diones revealed that antifungal activity against pathogenic fungi like Candida albicans and Trichophyton mentagrophytes is enhanced by increasing the lipophilicity and electron-accepting character of substituents on the phenyl ring. nih.gov
More specifically, a series of 1,4-benzoxazin-3-one derivatives featuring an acylhydrazone moiety were tested against several plant pathogenic fungi. nih.govfrontiersin.org Within this series, compounds 5L and 5o showed significant inhibitory effects against Gibberella zeae, with EC₅₀ values of 20.06 and 23.17 μg/ml, respectively. nih.govfrontiersin.org Compound 5q was notably effective against Pellicularia sasakii, with an EC₅₀ value of 26.66 μg/ml. nih.govfrontiersin.org Other research has highlighted that certain benzoxazine derivatives possess potent antifungal activity against multiple Candida species and Aspergillus fumigatus. frontiersin.org For instance, one derivative displayed excellent activity against A. fumigatus and C. albicans, with MICs of 0.98 and 0.49 μg/ml, respectively. frontiersin.org
Table 2: In Vitro Antifungal Activity of Benzoxazine Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Measurement (EC₅₀/MIC) | Source(s) |
|---|---|---|---|
| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | Candida albicans, Trichophyton mentagrophytes | Qualitative structure-activity relationship | nih.gov |
| Compound 5L (1,4-benzoxazin-3-one derivative) | Gibberella zeae | EC₅₀: 20.06 μg/mL | nih.govfrontiersin.org |
| Compound 5o (1,4-benzoxazin-3-one derivative) | Gibberella zeae | EC₅₀: 23.17 μg/mL | nih.govfrontiersin.org |
| Compound 5q (1,4-benzoxazin-3-one derivative) | Pellicularia sasakii | EC₅₀: 26.66 μg/mL | nih.govfrontiersin.org |
| Benzoxazine derivative (B2) | Aspergillus fumigatus | MIC: 0.98 μg/mL | frontiersin.org |
| Benzoxazine derivative (B2) | Candida albicans | MIC: 0.49 μg/mL | frontiersin.org |
| Benzoxazine-6-sulfonamides | Fungi | MIC: 31.25 - 62.5 μg/mL | nih.gov |
Derivatives of benzoxazine have shown significant promise as antimycobacterial agents. A comprehensive study involving 153 derivatives of 3-phenyl-2H-benzoxazine-2,4(3H)-dione found that substitutions on both the benzoxazine and phenyl rings influenced activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. nih.gov The activity was observed to increase with greater hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring. nih.gov
In the search for new antitubercular agents, a series of 1,4-benzoxazinone-based compounds demonstrated potent antimycobacterial effects, with MIC values ranging from 2 to 8 μg/mL against various strains of M. tuberculosis, including drug-resistant ones. nih.gov These compounds also exhibited minimal cytotoxicity against mammalian Vero cells. nih.gov Further research into benzoxazin-2-one and benzoxazin-3-one (B8392483) derivatives identified several compounds with high antimycobacterial activity. nih.gov Notably, three isoniazid (B1672263) analogue derivatives (8a-c) exhibited an impressive MIC range of 0.125-0.250 μg/mL against the H37Ra strain of M. tuberculosis. nih.gov Two benzoxazin-2-one derivatives, 1c and 5j, along with the isoniazid-analogue 8a, also showed low MIC values against resistant strains and were highly selective for mycobacterial cells. nih.gov The mechanism for some 1,4-benzoxazine-2-one derivatives is thought to involve the inhibition of MenB (1,4-dihydroxy-2-naphtoyl-CoA synthase), an enzyme essential for the menaquinone biosynthesis pathway in pathogens. mdpi.com
Table 3: In Vitro Antimycobacterial Activity of Benzoxazine Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Measurement (MIC) | Source(s) |
|---|---|---|---|
| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | M. tuberculosis, M. kansasii, M. avium | Qualitative structure-activity relationship | nih.gov |
| 1,4-Benzoxazinone derivatives | M. tuberculosis (including resistant strains) | 2 - 8 μg/mL | nih.gov |
| Isoniazid analogue derivatives 8a-c | M. tuberculosis H37Ra | 0.125 - 0.250 μg/mL | nih.gov |
| Benzoxazin-2-one derivatives 1c, 5j | M. tuberculosis (resistant strains) | Low MIC values reported | nih.gov |
| 1,4-benzoxazine-2-one derivatives | M. tuberculosis H₃₇Rv | 0.6 μg/mL | mdpi.com |
In Vitro Antitumor/Anticancer Activity
The benzoxazine framework is a key structural motif in compounds being investigated for their anticancer potential. ikm.org.my Research has shown that derivatives can induce cell death in cancer cell lines through various mechanisms. One particularly relevant finding is that 3-Benzyl-1,3-benzoxazine-2,4-dione acts as an inhibitor of allosteric mitogen-activated kinase (MEK), a key component in cell signaling pathways often dysregulated in cancer. ikm.org.my
Studies on other related structures, such as benzo[a]phenoxazine derivatives, have provided further mechanistic insights. Three potent derivatives—C9, A36, and A42—were shown to be selective for colorectal (RKO) and breast (MCF7) cancer cells over non-neoplastic cell lines. nih.gov These compounds were found to reduce cell proliferation, survival, and migration. nih.gov Their mechanism of action involves accumulation in the lysosome, leading to lysosomal membrane permeabilization (LMP), which triggers cell death. nih.gov Other research on benzoxazine compounds derived from eugenol (B1671780) suggests a potential mechanism involving the induction of apoptosis. nih.gov
Table 4: In Vitro Antitumor/Anticancer Activity of Benzoxazine Derivatives
| Compound/Derivative | Target Cell Line(s) | Observed Effect / Mechanism | Source(s) |
|---|---|---|---|
| 3-Benzyl-1,3-benzoxazine-2,4-dione | Not specified | Allosteric inhibitor of MEK | ikm.org.my |
| Benzo[a]phenoxazine derivatives (C9, A36, A42) | RKO (colorectal), MCF7 (breast) | Reduced proliferation and survival; induced cell death via lysosomal membrane permeabilization (LMP) | nih.gov |
| Eugenol-derived benzoxazines | Not specified (in vivo study) | Speculated to induce apoptosis | nih.gov |
Anti-inflammatory Properties
Benzoxazine and its derivatives have been identified as possessing significant anti-inflammatory properties. ikm.org.myekb.eg A study focused on synthesizing novel benz[d] nih.govijcce.ac.ir-oxazin-4-one derivatives by combining them with existing nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netmongoliajol.info One such hybrid, compound 3d derived from diclofenac, demonstrated potent anti-inflammatory activity, achieving 62.61% inhibition of rat paw edema in an in vivo model. researchgate.netmongoliajol.info Research also suggests that halogenated benzoxazine derivatives, particularly those containing iodine or bromine, exhibit notable anti-inflammatory potential. ijfans.org
Table 5: Anti-inflammatory Properties of Benzoxazine and Related Derivatives
| Compound/Derivative | Assay/Model | Activity Measurement | Mechanism | Source(s) |
|---|---|---|---|---|
| Compound 3d (Benzoxazinone-diclofenac hybrid) | Rat paw edema (in vivo) | 62.61% inhibition | Not specified | researchgate.netmongoliajol.info |
| Halogenated benzoxazines | Not specified | Significant potential noted | Not specified | ijfans.org |
| Compound 3g (Benzoxazolone) | IL-6 production | IC₅₀: 5.09 μM | MD2 inhibitor | nih.gov |
| Compound 3d (Benzoxazolone) | IL-6 production | IC₅₀: 5.43 μM | MD2 inhibitor | nih.gov |
| Compound 3c (Benzoxazolone) | IL-6 production | IC₅₀: 10.14 μM | MD2 inhibitor | nih.gov |
Antioxidant Activity
The antioxidant potential of benzoxazine derivatives has been explored through various in vitro assays, highlighting their ability to counteract oxidative stress. ikm.org.my A series of 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their capacity to protect against oxidative stress-induced neuronal degeneration. nih.gov Among these, 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines were identified as the most promising, demonstrating potent neuroprotective activity without inherent cytotoxicity. nih.gov
Other studies have focused on different benzoxazine structures, such as benzoxazinic nitrones (3-aryl-2H-benzo nih.govijcce.ac.iroxazin-N-oxides). researchgate.net Their antioxidant capacity was assessed using the DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging assay and by their ability to inhibit free radical-induced hemolysis of red blood cells. researchgate.net The results indicated that the position of substituents on the molecule significantly affects the radical scavenging activity. researchgate.net Additionally, newly synthesized oxazine (B8389632) and thiazine (B8601807) derivatives have been evaluated for their antioxidant properties using the DPPH assay and an iron chelation method. amazonaws.com
Table 6: Antioxidant Activity of Benzoxazine Derivatives
| Compound/Derivative Class | Assay | Key Finding | Source(s) |
|---|---|---|---|
| 8-Amino-1,4-benzoxazine derivatives | Inhibition of oxidative stress in neuronal cells | Potent neuroprotective activity | nih.gov |
| Benzoxazinic nitrones | DPPH radical scavenging, erythrocyte hemolysis inhibition | Substituent position affects antioxidant activity | researchgate.net |
| Oxazine and Thiazine derivatives | DPPH assay, iron chelation method | Antioxidant properties confirmed | amazonaws.com |
Enzyme Inhibition Studies and Molecular Targets (e.g., DprE1, α-Amylase, α-Glucosidase)
Derivatives of the 1,3-benzoxazine-2,4-dione scaffold have been investigated for their potential to inhibit various enzymes, revealing promising activity against targets relevant to metabolic disorders and infectious diseases.
α-Amylase and α-Glucosidase Inhibition: A primary focus of research has been on the inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.govmdpi.com Inhibiting these enzymes can slow the digestion of carbohydrates, leading to a reduced rate of glucose absorption and a lower postprandial blood glucose level. nih.govnih.gov This mechanism is a therapeutic strategy for managing hyperglycemia. nih.gov
A library of novel 1,3-benzoxazine aglycones demonstrated inhibitory activity against both α-glucosidase and α-amylase, with IC₅₀ values generally ranging from 11 µM to 60 µM. nih.gov One particularly potent derivative, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol, showed strong inhibition of both α-amylase (IC₅₀ of 11 µM) and α-glucosidase (IC₅₀ of 11.5 µM). nih.gov Further studies on different series of benzoxazine and related derivatives have consistently shown their potential as α-glucosidase inhibitors, with many compounds exhibiting greater potency than the standard drug, acarbose (B1664774). researchgate.netmdpi.com For instance, certain thioquinoline derivatives bearing a phenylacetamide moiety showed IC₅₀ values against α-glucosidase ranging from 14.0 ± 0.6 to 373.85 ± 0.8 μM, significantly more potent than acarbose (IC₅₀ = 752.0 ± 2.0 μM). researchgate.net
The inhibitory action is not limited to a single class of benzoxazine derivatives. A synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628) (FA2), also displayed potent inhibition of both α-glucosidase and α-amylase. dovepress.com Kinetic studies revealed that this compound acts as a non-competitive inhibitor of these enzymes. dovepress.com
Table 1: Inhibitory Activity (IC₅₀) of Selected Benzoxazine Derivatives against α-Amylase and α-Glucosidase
DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis responsible for the biosynthesis of the mycobacterial cell wall. plos.orgnih.gov It catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA), an essential precursor for arabinan (B1173331) synthesis. nih.govnih.govbham.ac.uk Inhibition of DprE1 blocks this pathway and is a highly promising strategy for developing new antitubercular drugs. plos.orgresearchgate.net While much of the research has focused on benzothiazinones (BTZ), which are structurally related to benzoxazines, these findings provide crucial insights into targeting DprE1. BTZ inhibitors act by forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. nih.govnih.govresearchgate.net This inhibition requires the enzymatic reduction of a nitro group on the inhibitor to a reactive nitroso species, which then forms a semimercaptal linkage with the enzyme. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Analysis of Substituted Benzoxazine-2,4-diones
The biological activity of benzoxazine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-Activity Relationship (SAR) studies have been crucial in identifying key structural features that enhance inhibitory potency.
For α-glucosidase and α-amylase inhibitors, the addition of phenolic and halogen substituents to the 1,3-benzoxazine ring was found to significantly increase inhibitory potency. nih.gov For example, the presence of a chlorine atom at the 7-position and a phenol (B47542) group on the second carbon of the oxazine ring resulted in a compound with potent dual inhibitory activity. nih.gov In a separate study of thioquinoline derivatives, it was observed that electron-donating groups at the R position were generally more favorable for α-glucosidase inhibition compared to electron-withdrawing groups. researchgate.net
In the context of anti-enterovirus 71 (EV71) activity targeting the MEK enzyme, a series of 3-benzyl-1,3-benzoxazine-2,4-diones were synthesized. nih.gov SAR analysis revealed that substitutions on the benzyl (B1604629) ring were critical. An initial compound with a 4-fluoro substituent showed submicromolar activity. nih.gov Further optimization led to compounds with nanomolar bioactivities, such as those with 2-chloro-4-fluoro and 2-bromo-4-fluoro substitutions on the benzyl ring, highlighting the importance of specific halogenation patterns. nih.gov
SAR studies on benzoxazinones as phytotoxins also revealed important structural determinants. nih.gov The degradation product 2-aminophenoxazin-3-one, along with 2-deoxy derivatives like 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), showed high inhibitory activity on plant growth, suggesting that modifications at the C2 and N4 positions are critical for this type of biological activity. nih.gov
Molecular Docking and Ligand-Target Interaction Studies
To elucidate the binding mechanisms of benzoxazine-2,4-dione derivatives with their molecular targets, computational molecular docking studies have been widely employed. These studies provide valuable insights into the specific interactions that govern ligand binding and enzyme inhibition.
In the case of α-glucosidase and α-amylase inhibition, docking studies have correlated well with in vitro activity. nih.govnih.gov For a series of isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivatives, docking simulations showed that the most potent inhibitors formed key hydrogen bonds with amino acid residues in the active sites of both enzymes. nih.govresearchgate.net Specifically, interactions with residues such as His A:202 in α-amylase and Asp203, Asp542, and Arg526 in α-glucosidase were identified as crucial for potent inhibition. mdpi.comnih.gov The high docking scores for these aglycones within the substrate-binding site of glycosidase supported the experimental findings. nih.gov
For the allosteric inhibition of MEK1 by 3-benzyl-1,3-benzoxazine-2,4-dione analogues, molecular dynamics simulations predicted a binding mode consistent with other known MEK1/2 allosteric inhibitors. nih.gov The simulations revealed key interactions within the allosteric binding pocket, explaining the potent inhibitory activity observed in enzymatic assays. nih.gov
Docking studies of benzothiazinone (BTZ) analogs against DprE1 have been instrumental in identifying potent irreversible covalent inhibitors. plos.org These studies validate the covalent docking approach by showing how the BTZ analogs form a covalent bond with the Cys387 residue in the active site. plos.orgresearchgate.net The binding is further stabilized by other interactions, such as those involving a trifluoromethyl group on the inhibitor, which is a key determinant for the interaction with the enzyme. researchgate.net Structural analysis from these simulations demonstrated the high stability of the identified BTZ analogs within the DprE1 binding site. plos.org
Mechanistic Investigations at the Cellular or Sub-cellular Level
Beyond direct enzyme inhibition, studies have explored the effects of benzoxazine-2,4-dione derivatives at the cellular and sub-cellular levels to understand their broader biological mechanisms.
In studies related to anti-enterovirus 71 (EV71) activity, potent 3-benzyl-1,3-benzoxazine-2,4-dione derivatives were investigated in cell-based assays. nih.gov These compounds were shown to effectively suppress the Ras/Raf/MEK/ERK signaling pathway within host cells. nih.gov This inhibition of a key cellular pathway impaired the replication of the virus, as evidenced by a reduction in the expression of the viral protein VP1 and a decrease in the virus-induced cytopathic effect (CPE) in rhabdomyosarcoma (RD) cells. nih.gov
In the context of metabolic effects, in vivo experiments in a starved rat model demonstrated that 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol produces an anti-hyperglycemic effect by inhibiting glucose uptake. nih.gov This cellular-level action complements the direct inhibition of α-glucosidase and α-amylase, providing a comprehensive mechanistic picture of its anti-diabetic potential. nih.gov Furthermore, in silico predictions suggested that these aglycones might also target the sodium/glucose cotransporter 1, indicating a multi-faceted mechanism at the cellular membrane level. nih.gov
Investigations into the antitubercular mechanism of DprE1 inhibitors have shown that the inhibition of this enzyme disrupts the synthesis of essential components of the mycobacterial cell wall, specifically arabinogalactan (B145846) and lipoarabinomannan. researchgate.net This disruption compromises the integrity of the cell wall, ultimately leading to cell lysis and bacterial death. researchgate.net The activity of these inhibitors at the sub-cellular level—targeting a periplasmic enzyme—is fundamental to their potent whole-cell activity against M. tuberculosis. nih.govnih.gov
Advanced Materials Science and Other Non Medicinal Applications
Role as Chemical Intermediates in the Synthesis of Complex Molecules and Heterocyclic Ring Systems
The most significant application of 3,1-benzoxazine-2,4-diones is their function as highly versatile building blocks in organic synthesis. synthetikaeu.comresearchgate.net Their structure contains both electrophilic and nucleophilic sites, allowing them to react readily with a wide array of reagents to form more complex molecules. guidechem.com
The anhydride (B1165640) ring is readily opened by nucleophiles such as amines, alcohols, and compounds with active methylene (B1212753) groups. wikipedia.orgacs.org This reactivity is the foundation for its widespread use in multi-component reactions (MCRs), which allow for the efficient construction of complex heterocyclic scaffolds in a single step. tandfonline.comopenmedicinalchemistryjournal.com
A primary application is the synthesis of quinazolines and their derivatives, such as 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones. tandfonline.comorgchemres.org These structures are of great interest due to their prevalence in pharmacologically active compounds. tandfonline.comnih.gov The typical synthesis involves a one-pot reaction of an isatoic anhydride, an amine (or ammonia (B1221849) source like urea), and an aldehyde or ketone, often facilitated by a catalyst. tandfonline.comorgchemres.org The general mechanism involves the initial attack of the amine on a carbonyl of the isatoic anhydride, followed by decarboxylation to form a 2-aminobenzamide (B116534) intermediate, which then reacts with the aldehyde and cyclizes to form the quinazolinone ring. orgchemres.org
The following table summarizes the role of the isatoic anhydride core as a chemical intermediate.
| Reactant(s) | Resulting Compound Class | Reference(s) |
| Alcohols (Alcoholysis) | Anthranilate Esters | wikipedia.org |
| Amines | 2-Aminobenzamides | wikipedia.org |
| Amines and Aldehydes/Ketones | 2,3-Dihydroquinazolin-4(1H)-ones | tandfonline.comorgchemres.org |
| Sodium Azide | Benzimidazolones | wikipedia.org |
| Thiopseudoureas / Carbanions | Quinoline and Quinazolinone derivatives | acs.org |
| Tryptamine and Furan-2-carbonyl chloride | N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide | researchgate.net |
Applications in Analytical Chemistry (e.g., as potential chemosensors or probes)
The utility of 3,1-benzoxazine-2,4-diones in analytical chemistry is an emerging area, primarily focused on their use as labeling agents for biomolecules. The reactivity of the anhydride ring allows for covalent attachment to target molecules, enabling their detection and analysis.
A notable application involves the use of N-methylisatoic anhydride for the structural analysis of ribonucleic acid (RNA). google.com The anhydride reacts with the ribose portions of RNA, effectively labeling the molecule. Furthermore, a patent describes the synthesis of water-soluble isatoic anhydride derivatives containing detectable labels and chemically reactive groups. google.com These derivatives are designed to functionalize or couple to target materials, which is particularly useful for biochemical applications in aqueous media. google.com
Additionally, various synthetic benzoxazine-2,4-diones have been evaluated for their antioxidant capacity using analytical techniques such as the DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric-reducing power (FRAP) assay. scielo.brresearchgate.net While this involves analyzing the properties of the compound rather than using it as an analytical tool, it demonstrates the interaction of this chemical class with reactive oxygen species, a principle that could be harnessed for developing sensors for oxidative stress.
Occurrence and Significance in Natural Products and Agrochemicals
While the 3,1-benzoxazine-2,4-dione scaffold is not commonly found in natural products, it is a critically important intermediate in the industrial synthesis of agrochemicals. synthetikaeu.comguidechem.com Its derivatives are used to produce a range of pesticides, including herbicides and fungicides. synthetikaeu.comguidechem.com For example, isatoic anhydride is a known raw material for preparing the herbicide Bentazone and the acaricide quinfenacet. guidechem.com N-methylisatoic anhydride is also a key intermediate for various agricultural chemicals. nih.gov Research has also shown that certain derivatives could be developed into potent agrochemical bactericides for controlling plant pathogens. researchgate.net
The quinazoline (B50416) ring system, which is readily synthesized from isatoic anhydride, was first isolated from the Chinese plant Dichroa febrifuga, indicating a link between the synthetic applications of isatoic anhydride and the structures of naturally occurring bioactive compounds. orgchemres.org
Emerging Research Trends and Future Directions in Benzoxazine 2,4 Dione Chemistry
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of chemical research, and the field of benzoxazine (B1645224) chemistry is no exception. nih.govyoutube.com These computational tools are being increasingly employed to accelerate the discovery and development of novel benzoxazine-2,4-dione derivatives with tailored properties.
Key Applications of AI/ML in Benzoxazine Research:
Predictive Modeling: AI algorithms can analyze vast datasets of chemical structures and their associated biological activities to build predictive models. nih.gov For 6-Methylidene-3,1-benzoxazine-2,4-dione, this could involve predicting its potential efficacy as an antifungal or antimicrobial agent based on its structural features. nih.gov
De Novo Design: Generative AI models can design entirely new benzoxazine-2,4-dione structures with optimized properties. youtube.com This allows researchers to explore a much wider chemical space than would be possible through traditional methods alone.
Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for complex molecules like this compound. nih.gov By analyzing known reactions and predicting potential side products, these tools can help chemists to optimize reaction conditions and improve yields.
Virtual Screening: Machine learning models can rapidly screen large virtual libraries of compounds to identify those with the highest probability of interacting with a specific biological target. youtube.com This can significantly reduce the time and cost associated with the initial stages of drug discovery.
The application of AI and ML is poised to significantly accelerate the pace of innovation in benzoxazine chemistry, leading to the rapid discovery of new compounds with enhanced therapeutic or material properties.
Development of Novel and Highly Efficient Synthetic Pathways for Substituted Benzoxazines
The development of efficient and versatile synthetic methodologies is crucial for exploring the full potential of the benzoxazine-2,4-dione scaffold. Researchers are actively pursuing novel synthetic strategies that offer improvements in terms of yield, purity, and environmental impact over traditional methods.
One of the foundational precursors for the synthesis of benzoxazine-2,4-diones is isatoic anhydride (B1165640), which can be prepared from the reaction of anthranilic acid with phosgene (B1210022). wikipedia.org The reactions of isatoic anhydride are numerous, providing a versatile platform for generating a wide array of derivatives. thieme-connect.com For instance, reactions with amines, alcohols, and active methylene (B1212753) compounds can lead to the formation of various heterocyclic systems. wikipedia.orgresearchgate.net
Modern synthetic approaches are focusing on the use of advanced catalytic systems and reaction conditions to improve efficiency and selectivity.
Emerging Synthetic Strategies:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times for the synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl azide. researchgate.net
Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions are being explored for the construction of the benzoxazine ring system. organic-chemistry.org For example, palladium-catalyzed carbonylation of N-(o-bromoaryl)amides offers a route to substituted benzoxazinones. organic-chemistry.org Transition-metal-catalyzed decarboxylative cyclization of N-benzoyl benzoxazinones has also been shown to produce tetra-substituted trifluoromethyl-3,1-benzoxazines. nih.gov
Solvent-Free and Grinding Methods: To enhance the green credentials of these syntheses, solvent-assisted grinding is being utilized for the cyclodehydration of N-substituted anthranilic acid derivatives, providing a mild and convenient route to 2-substituted 4H-3,1-benzoxazin-4-ones. organic-chemistry.org
These novel synthetic pathways are not only making the synthesis of known benzoxazine derivatives more efficient but are also enabling access to new and complex structures that were previously difficult to obtain.
Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action
The benzoxazine-2,4-dione scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. nih.gov A significant area of current research is the identification of new biological targets for these compounds and a deeper understanding of their mechanisms of action.
Historically, benzoxazinone (B8607429) derivatives have been investigated for their potential as:
Antifungal agents nih.gov
Antimicrobial agents sapub.orgresearchgate.net
Anticancer agents researchgate.net
Recent studies have shown that certain benzoxazine derivatives can act as inhibitors of human topoisomerase I, an important target in cancer chemotherapy. nih.gov The versatility of the benzoxazine skeleton makes it a promising source of bioactive compounds. nih.gov
Current Research Focus:
Target Identification: Researchers are using a variety of techniques, including proteomic and genomic approaches, to identify the specific cellular proteins that interact with bioactive benzoxazine-2,4-diones.
Mechanism of Action Studies: Detailed biochemical and cellular assays are being employed to elucidate how these compounds exert their biological effects. For example, understanding how a benzoxazine derivative inhibits a particular enzyme can provide valuable insights for the design of more potent and selective inhibitors.
Expansion of Therapeutic Areas: The biological activities of benzoxazine-2,4-diones are being explored in new therapeutic areas, such as antiviral and anti-inflammatory applications. The structural similarity of some benzoxazole (B165842) derivatives to purine bases has led to their investigation as DNA topoisomerase inhibitors. researchgate.net
The elucidation of new biological targets and mechanisms of action will be critical for the translation of promising benzoxazine-2,4-dione derivatives into new therapeutic agents.
Design and Synthesis of Functional Materials with Tailored Properties Based on Benzoxazine Scaffolds
The unique chemical structure of benzoxazines, particularly their ability to undergo ring-opening polymerization without the release of volatile byproducts, makes them highly attractive for the development of advanced functional materials. itu.edu.tr The presence of a polymerizable methylidene group in this compound makes it a particularly interesting monomer for the creation of novel polymers.
Polybenzoxazines are a class of thermosetting polymers that exhibit a range of desirable properties, including:
High thermal stability mdpi.com
Excellent mechanical strength nih.gov
Low water absorption mdpi.com
Near-zero volumetric shrinkage during polymerization mdpi.com
Good flame retardancy itu.edu.tr
Low dielectric constant researchgate.net
Current Trends in Benzoxazine-Based Materials:
Bio-based Polybenzoxazines: There is a growing interest in the development of polybenzoxazines from renewable resources. nih.gov Bio-phenolic compounds such as vanillin, eugenol (B1671780), and curcumin have been used to synthesize bio-based benzoxazine monomers. nih.govmdpi.com
High-Performance Composites: Benzoxazine resins are being used as matrices for high-performance composites, often reinforced with fillers such as graphene or carbon nanotubes. mdpi.com
Functional Coatings: The excellent chemical resistance and low surface energy of polybenzoxazines make them suitable for use as protective coatings. nih.gov Curcumin-based polybenzoxazine has shown potential as an anticorrosive and antibiofilm agent. mdpi.com
Materials for Electronics: The low dielectric constant of certain polybenzoxazines makes them promising materials for applications in the electronics industry, such as for printed circuit boards. researchgate.net
Energy Storage: Polybenzoxazine-derived materials are being investigated for use in energy storage devices like supercapacitors due to their tunable functionality and high char yield, which makes them good precursors for nitrogen-doped porous carbons. mdpi.com
The ability to tailor the properties of polybenzoxazines through the careful design of the monomer structure, such as with this compound, offers exciting opportunities for the creation of new materials with customized functionalities.
Advanced Studies on Stereochemistry, Atropisomerism, and Conformational Control in Benzoxazine Systems
As the complexity of synthetic benzoxazine derivatives increases, so does the importance of understanding and controlling their three-dimensional structure. Stereochemistry plays a critical role in determining the biological activity of a molecule, as different stereoisomers can have vastly different interactions with chiral biological macromolecules like proteins and nucleic acids.
While research in this area for the benzoxazine-2,4-dione class is still emerging, it represents a critical next step in the development of highly specific and potent bioactive compounds.
Key Areas of Investigation:
Asymmetric Synthesis: The development of synthetic methods that can produce single enantiomers of chiral benzoxazine-2,4-diones is a major goal. This would allow for the separate evaluation of the biological activities of each enantiomer.
Atropisomerism: In some substituted benzoxazine systems, restricted rotation around a single bond can lead to the existence of stable, non-interconvertible rotational isomers known as atropisomers. The study of atropisomerism in this class of compounds could reveal new opportunities for designing molecules with unique three-dimensional shapes.
Conformational Analysis: Understanding the preferred conformations of benzoxazine-2,4-dione derivatives is important for predicting their interactions with biological targets. Computational methods, in conjunction with experimental techniques like NMR spectroscopy, can be used to study the conformational landscape of these molecules. The stereochemistry of hydrogens at the C-2 and C-4 positions of the oxazine (B8389632) ring has been identified as having an anti-orientation in some cases. researchgate.net
A deeper understanding and control of the stereochemical and conformational properties of benzoxazine-2,4-diones will be essential for the development of next-generation drugs and functional materials with precisely tailored properties.
Q & A
Basic Question: What are the key synthetic methodologies for preparing 6-methylidene-3,1-benzoxazine-2,4-dione derivatives?
Answer:
The synthesis typically involves cyclization reactions using heterocyclic anhydrides or condensation of isatin derivatives with benzoxazine-2,4-diones. For example:
- Cyclization of heterocyclic anhydrides : Regioselectivity is influenced by electronic and steric effects, as seen in the synthesis of non-symmetric benzoxazine-2,4-diones. The 7-isomer is favored (23–47% yield) when substituents like CH₃ or F are present .
- Photochemical reactions : Tryptanthrin analogs are synthesized by reacting isatin derivatives with benzoxazine-2,4-diones under illumination with Rose Bengal as a photosensitizer and potassium carbonate as a base (18 h reaction time) .
- Key analytical tools : ¹H-NMR is critical for determining regioisomeric ratios (e.g., 7-isomer vs. 5-isomer) , while reverse-phase HPLC and supercritical fluid chromatography are used for purification .
Basic Question: How can the molecular structure of this compound derivatives be confirmed?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assigns chemical shifts to specific protons and carbons. For example, carbonyl groups in benzoxazine-2,4-diones show distinct shifts at δ ~160–180 ppm .
- X-ray crystallography : Resolves tautomerism and hydrogen-bonding networks. For instance, 1H-benzo[g]pteridine-2,4-dione (alloxazine) was confirmed as the dominant tautomer via low-temperature crystallography .
- Mass spectrometry : Validates molecular weights and fragmentation patterns, particularly for analogs like spiroisoxazoline derivatives .
Advanced Question: How do electronic and steric effects influence regioselectivity in benzoxazine-2,4-dione synthesis?
Answer:
Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., F) at position 4 increase the electropositivity of the adjacent carbonyl, directing nucleophilic attack to position 1. This was observed in the synthesis of 4f (R = F), where the 7-isomer yield dropped to 23% .
- Steric hindrance : Bulky substituents (e.g., CH₃) at position 8 disfavor formation of the 5-isomer due to steric clashes during cyclization. In contrast, smaller groups allow higher flexibility, increasing 7-isomer yields .
- Methodological validation : Regioisomeric ratios are quantified via ¹H-NMR integration of diagnostic signals (e.g., aromatic protons) .
Advanced Question: What experimental strategies are used to evaluate the bioactivity of benzoxazine-2,4-dione derivatives?
Answer:
Bioactivity assessment involves:
- Antioxidant assays :
- Cytotoxicity screening :
- MTT assays : Spiroisoxazoline derivatives (e.g., YA2 and YA3) are tested on cancer cell lines (e.g., melanoma) to determine IC₅₀ values. Dose-response curves are analyzed using nonlinear regression models .
- Selectivity analysis : ERK signaling inhibition is evaluated via Western blotting to confirm target engagement in drug-resistant melanoma cells .
Advanced Question: How are data contradictions resolved in studies of benzoxazine-2,4-dione reactivity?
Answer:
Contradictions arise from variations in reaction conditions or analytical methods. Resolution strategies include:
- Statistical validation : For EC₅₀ values, synthetic "decoy" datasets with Gaussian noise are generated to estimate 95% confidence intervals .
- Cross-method verification : Conflicting regioselectivity results (e.g., isomer ratios) are re-evaluated using alternative techniques like HPLC-MS or computational modeling (DFT) .
- Crystallographic evidence : Non-merohedral twinning in crystal structures (e.g., alloxazine) is addressed by refining domain ratios (0.446:0.554) and validating hydrogen-bonding networks .
Basic Question: What purification techniques are optimal for benzoxazine-2,4-dione derivatives?
Answer:
- Reverse-phase HPLC : Separates regioisomers using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
- Supercritical fluid chromatography (SFC) : Enhances resolution for chiral or polar derivatives, reducing solvent waste .
- Recrystallization : Solvent mixtures (e.g., ethanol/water) are used for high-purity crystals, validated via melting point and PXRD .
Advanced Question: What computational tools support the design of benzoxazine-2,4-dione-based inhibitors?
Answer:
- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like tau aggregates or ERK .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups in 4c improve antioxidant capacity by 4.4-fold .
- DFT calculations : Analyze transition-state geometries to rationalize regioselectivity trends observed experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
